molecular formula C20H28O4 B8257765 Phlogacantholide B

Phlogacantholide B

Cat. No.: B8257765
M. Wt: 332.4 g/mol
InChI Key: YTFCPUQQLYHDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phlogacantholide B is a diterpene lactone isolated from the roots of the plant Phlogacanthus curviflorus. This compound is part of a group of natural products known for their diverse biological activities. This compound has garnered attention due to its potential medicinal properties, including anticancer and anti-inflammatory effects .

Scientific Research Applications

Phlogacantholide B has a wide range of scientific research applications:

    Chemistry: It serves as a model compound for studying diterpene lactones and their chemical properties.

    Biology: this compound is used in biological studies to understand its effects on cellular processes and its potential as a bioactive compound.

    Medicine: The compound has shown promise in anticancer research, where it inhibits the growth of cancer cells and induces apoptosis (programmed cell death).

    Industry: this compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phlogacantholide B is primarily obtained through plant extraction. The roots, stems, and leaves of Phlogacanthus curviflorus are crushed, and the extract is obtained using solvent extraction or ultrasonic extraction methods. The extract is then filtered, concentrated, and subjected to crystallization to isolate and purify this compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction techniques but on a larger scale. Solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone are commonly used in the extraction process .

Chemical Reactions Analysis

Types of Reactions: Phlogacantholide B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Mechanism of Action

Phlogacantholide B exerts its effects through various molecular targets and pathways:

    Anticancer Activity: The compound inhibits kinases, which are proteins crucial for cell division and proliferation.

    Anti-inflammatory Activity: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

    Phlogacantholide C: Another diterpene lactone with potential medicinal properties.

    Phlogacanthosides A, B, and C: Diterpene lactone glucosides with unique biological activities.

Phlogacantholide B stands out due to its potent anticancer and anti-inflammatory effects, making it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFCPUQQLYHDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.